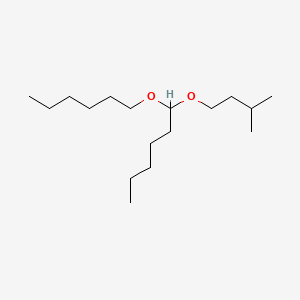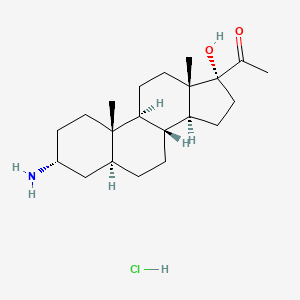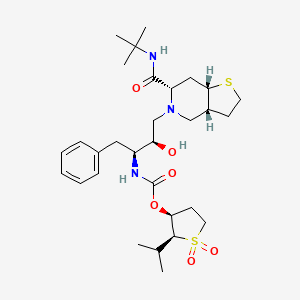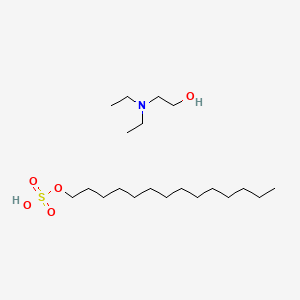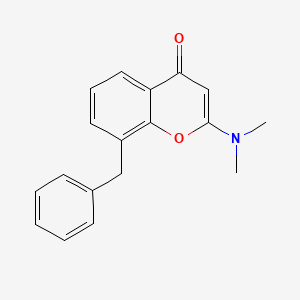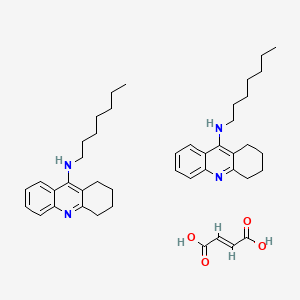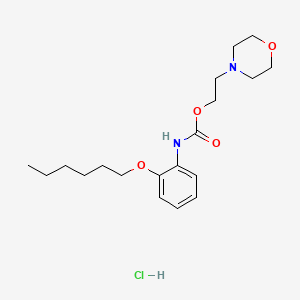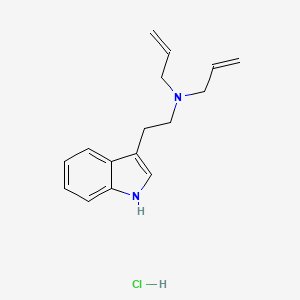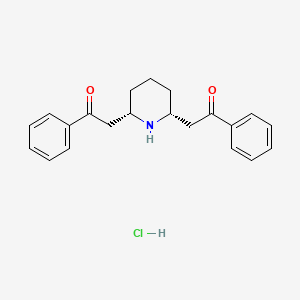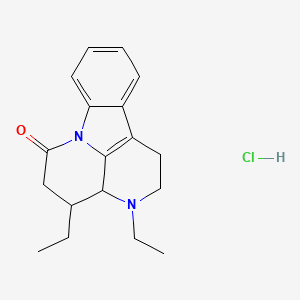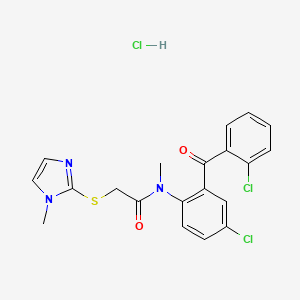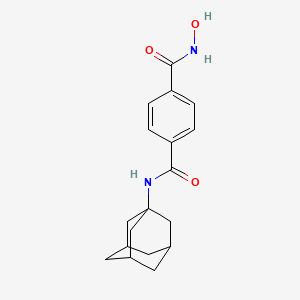
Adamantanyl hydroxylterephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantanyl hydroxylterephthalamide is a synthetic compound derived from adamantane and terephthalic acid. Adamantane is a polycyclic hydrocarbon known for its rigid structure and high symmetry, while terephthalic acid is an aromatic dicarboxylic acid. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adamantanyl hydroxylterephthalamide typically involves the reaction of adamantane derivatives with terephthalic acid or its anhydride. One common method is the amidation reaction, where adamantane amine reacts with terephthalic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Adamantanyl hydroxylterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring of terephthalic acid can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Adamantanyl hydroxylterephthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as an inhibitor of biological processes, such as enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of adamantanyl hydroxylterephthalamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The terephthalic acid component contributes to the compound’s ability to form hydrogen bonds and interact with other molecules .
Comparación Con Compuestos Similares
Adamantanyl hydroxylterephthalamide can be compared with other adamantane derivatives and terephthalic acid-based compounds:
Adamantane Derivatives: Compounds like amantadine and rimantadine share the adamantane core but differ in their functional groups and applications.
Terephthalic Acid-Based Compounds: Compounds such as terephthalamide and terephthaloyl chloride share the terephthalic acid component but differ in their reactivity and applications
Uniqueness: this compound is unique due to the combination of the adamantane and terephthalic acid moieties, resulting in a compound with enhanced stability, lipophilicity, and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
847250-25-3 |
|---|---|
Fórmula molecular |
C18H22N2O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-N-(1-adamantyl)-4-N-hydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C18H22N2O3/c21-16(14-1-3-15(4-2-14)17(22)20-23)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,21)(H,20,22) |
Clave InChI |
ISBGXXVZDVOSTH-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


